Deflazacort

Description

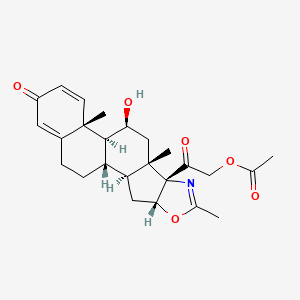

Structure

3D Structure

Properties

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h7-9,17-19,21-22,29H,5-6,10-12H2,1-4H3/t17-,18-,19-,21+,22+,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHSPRKOSMHSIF-GRMWVWQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020378 | |

| Record name | Deflazacort | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14484-47-0 | |

| Record name | Deflazacort | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14484-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deflazacort [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014484470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deflazacort | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11921 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deflazacort | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deflazacort | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEFLAZACORT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR5YZ6AE4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

>215 C | |

| Record name | Deflazacort | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11921 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Deflazacort's Mechanism of Action in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deflazacort, a synthetic oxazoline derivative of prednisolone, is a glucocorticoid with potent anti-inflammatory and immunosuppressive properties. Administered as a prodrug, it is rapidly converted in the body to its active metabolite, 21-desacetyl deflazacort, which mediates its therapeutic effects. This guide provides an in-depth technical overview of deflazacort's core mechanism of action in inflammatory diseases, focusing on its molecular interactions, modulation of key signaling pathways, and a comparative analysis with other corticosteroids. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts in this area.

Pharmacokinetics and Metabolism

Deflazacort is readily absorbed after oral administration and undergoes rapid deacetylation by plasma esterases to form its pharmacologically active metabolite, 21-desacetyl deflazacort.[1] This active form is responsible for the drug's systemic effects. A further metabolite, 6β-hydroxy deflazacort, is also a major circulating compound but is considered biologically inactive.[1]

Core Mechanism of Action: Glucocorticoid Receptor Modulation

The primary mechanism of action of deflazacort, through its active metabolite, is the modulation of the intracellular glucocorticoid receptor (GR). This process can be broadly categorized into genomic and non-genomic effects.

Genomic Mechanisms: Transactivation and Transrepression

The genomic effects of glucocorticoids are mediated by the binding of the activated GR to specific DNA sequences or other transcription factors, leading to changes in gene expression. These effects are generally slower in onset, taking hours to manifest.

-

Transactivation: Upon binding to its ligand, the GR translocates to the nucleus and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[2] This interaction typically leads to the upregulation of anti-inflammatory proteins. While this mechanism contributes to the therapeutic effects, it is also associated with many of the adverse effects of glucocorticoids.[3]

-

Transrepression: The activated GR can also suppress the expression of pro-inflammatory genes without directly binding to DNA. This is achieved through protein-protein interactions with key pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2] By interfering with the activity of these transcription factors, the GR inhibits the production of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules. This transrepression mechanism is thought to be central to the anti-inflammatory effects of glucocorticoids.

Non-Genomic Mechanisms

In addition to the well-established genomic effects, glucocorticoids can also exert rapid, non-genomic actions that do not involve gene transcription. These effects are mediated through interactions with membrane-bound GRs or by modulating the activity of intracellular signaling molecules. While less characterized for deflazacort specifically, these rapid actions are believed to contribute to the overall anti-inflammatory profile of glucocorticoids.

Key Signaling Pathways Modulated by Deflazacort

The anti-inflammatory effects of deflazacort are a direct result of its ability to interfere with key signaling pathways that drive the inflammatory response.

Inhibition of NF-κB Signaling

The NF-κB pathway is a cornerstone of inflammation, controlling the expression of numerous pro-inflammatory genes. Deflazacort, via the activated GR, inhibits NF-κB signaling through multiple mechanisms, including the increased synthesis of the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus.

Caption: Deflazacort-mediated inhibition of the NF-κB signaling pathway.

Modulation of AP-1 Signaling

AP-1 is another critical transcription factor involved in inflammation and immune responses. The activated GR can physically interact with components of the AP-1 complex (e.g., c-Jun/c-Fos), preventing them from binding to their DNA target sites and thereby repressing the transcription of AP-1-dependent pro-inflammatory genes.

Caption: Deflazacort-mediated modulation of the AP-1 signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data comparing the activity of deflazacort's active metabolite with other common glucocorticoids.

Table 1: Glucocorticoid Receptor Binding Affinity and Anti-inflammatory Potency

| Corticosteroid | Relative Binding Affinity (RBA) for GR (Dexamethasone = 100) | IC50 for NF-κB Inhibition (nM) | Anti-inflammatory Potency Ratio (vs. Prednisone) |

| 21-desacetyl deflazacort | Less active than prednisolone in direct binding[4] | Data not available | 0.69–0.89[1] |

| Prednisolone | Higher than 21-desacetyl deflazacort[4] | ~5-15 | 1 |

| Methylprednisolone | ~1.8x Prednisolone | ~2-10 | 1.25 |

| Dexamethasone | 100 | ~1-5 | 7.5 |

| Betamethasone | ~5-10x Prednisolone | ~1-5 | 6.25 |

| Note: Specific RBA and IC50 values can vary depending on the assay conditions and cell types used. The data presented are compiled from multiple sources to provide a comparative overview. |

Table 2: In Vitro Inhibition of Pro-inflammatory Mediators

| Compound | Assay | Cell Type | IC50 / % Inhibition |

| Deflazacort | IgE-mediated histamine and LTC4 release | Human peripheral blood basophils | 9-50% inhibition at 10⁻⁸ to 3 x 10⁻⁶ M[5] |

| 21-desacetyl deflazacort | [³H]dexamethasone binding | Rat liver cytosol | IC50 = 21 nM[6] |

| Prednisolone | [³H]dexamethasone binding | Rat liver cytosol | IC50 = 4.9 nM[6] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the mechanism of action of deflazacort.

Glucocorticoid Receptor (GR) Transactivation Assay (GRE-Luciferase Reporter Assay)

Objective: To quantify the ability of a compound to activate the GR and induce gene transcription via GREs.

Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing multiple GREs. Activation of the GR by a ligand leads to the expression of the reporter gene, which can be measured as a quantifiable signal (e.g., luminescence).

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T, A549) in appropriate media.

-

Co-transfect the cells with a GR expression vector and a GRE-luciferase reporter plasmid. A control plasmid (e.g., Renilla luciferase) can be included for normalization.

-

-

Compound Treatment:

-

Plate the transfected cells in a multi-well plate.

-

Treat the cells with a range of concentrations of deflazacort (or its active metabolite) and control compounds (e.g., dexamethasone).

-

-

Luciferase Assay:

-

After an incubation period (typically 18-24 hours), lyse the cells.

-

Measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the control reporter signal.

-

Plot the normalized luciferase activity against the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

-

Caption: Experimental workflow for a GRE-luciferase reporter assay.

NF-κB Transrepression Assay (NF-κB Reporter Assay)

Objective: To measure the inhibitory effect of a compound on NF-κB-mediated gene transcription.

Principle: This assay uses a cell line containing a luciferase reporter gene driven by a promoter with NF-κB binding sites. The cells are stimulated with a pro-inflammatory agent (e.g., TNF-α) to activate the NF-κB pathway. The ability of a compound to inhibit the subsequent luciferase expression is then measured.

Methodology:

-

Cell Culture:

-

Culture an NF-κB reporter cell line in a multi-well plate.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of deflazacort.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α, IL-1β).

-

-

Luciferase Assay:

-

After an appropriate incubation period, lyse the cells and measure luciferase activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.

-

Determine the IC50 value (the concentration that causes 50% inhibition).

-

Cytokine Expression Analysis (ELISA)

Objective: To quantify the effect of deflazacort on the production of specific pro-inflammatory cytokines.

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of a specific cytokine (e.g., TNF-α, IL-6) in cell culture supernatants.

Methodology:

-

Cell Culture and Treatment:

-

Culture immune cells (e.g., peripheral blood mononuclear cells, macrophages) and treat them with a pro-inflammatory stimulus (e.g., lipopolysaccharide) in the presence or absence of different concentrations of deflazacort.

-

-

Supernatant Collection:

-

After incubation, collect the cell culture supernatants.

-

-

ELISA:

-

Perform a sandwich ELISA for the cytokine of interest according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme conjugate, and a substrate.

-

-

Data Analysis:

-

Measure the absorbance using a plate reader and calculate the cytokine concentration based on a standard curve.

-

Determine the IC50 for the inhibition of cytokine production.

-

Western Blotting for Signaling Pathway Proteins

Objective: To analyze the effect of deflazacort on the expression and phosphorylation status of key proteins in inflammatory signaling pathways (e.g., MAPK, NF-κB).

Methodology:

-

Cell Culture, Treatment, and Lysis:

-

Treat cells with deflazacort and/or a pro-inflammatory stimulus.

-

Lyse the cells to extract total protein.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p38, IκBα) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection and Analysis:

-

Detect the protein bands using a chemiluminescent substrate.

-

Quantify the band intensities to determine changes in protein expression or phosphorylation.

-

Radioligand Binding Assay

Objective: To determine the binding affinity of deflazacort's active metabolite for the glucocorticoid receptor.

Principle: This assay measures the ability of an unlabeled compound (21-desacetyl deflazacort) to compete with a radiolabeled ligand (e.g., [³H]dexamethasone) for binding to the GR in a cell or tissue preparation.

Methodology:

-

Preparation of Receptor Source:

-

Prepare a cell lysate or tissue homogenate containing the GR.

-

-

Binding Reaction:

-

Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration.

-

-

Quantification and Data Analysis:

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50, from which the binding affinity (Ki) can be calculated.

-

Conclusion

Deflazacort exerts its potent anti-inflammatory effects primarily through the genomic actions of its active metabolite, 21-desacetyl deflazacort, on the glucocorticoid receptor. The transrepression of key pro-inflammatory transcription factors, NF-κB and AP-1, is a central mechanism for its therapeutic efficacy. While its direct binding affinity for the GR may be lower than some other corticosteroids, its overall anti-inflammatory potency is comparable to or greater than that of prednisone, with a potentially more favorable side-effect profile in some contexts. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the nuanced mechanisms of deflazacort and to develop novel anti-inflammatory therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Comparison of pharmaceutical properties and biological activities of prednisolone, deflazacort, and vamorolone in DMD disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Inflammatory Effect of Deflazacort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

Deflazacort: A Comprehensive Technical Review of its Pharmacological Profile and Molecular Attributes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deflazacort is a synthetic, heterocyclic corticosteroid with potent anti-inflammatory and immunosuppressive properties. An oxazoline derivative of prednisolone, it is approved for the treatment of Duchenne muscular dystrophy (DMD) in patients two years of age and older.[1] This technical guide provides an in-depth analysis of Deflazacort's molecular structure, pharmacological properties, and the experimental methodologies used to characterize its activity.

Molecular Structure and Chemical Properties

Deflazacort is a white to pale yellow crystalline powder.[2] It is freely soluble in acetic acid and dichloromethane and sparingly soluble in methanol and acetone.[2]

Chemical Name: (11β,16β)-21-(acetyloxy)-11-hydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione[2]

Molecular Formula: C25H31NO6[3][4][5][6]

Molecular Weight: 441.5 g/mol [3]

Synthesis Overview

The synthesis of Deflazacort can be achieved through various methods. One described process involves starting from epoxy progesterone and proceeding through a series of chemical reactions including dehydrogenation, oxidation, protection, ammonolysis for ring opening, ring closing, reduction, hydrolysis deprotection, iodination, and displacement reactions.[7] Another reported synthesis involves the use of an epoxide precursor.[8][9]

Pharmacological Properties

Mechanism of Action

Deflazacort is a prodrug that is rapidly converted in the body to its active metabolite, 21-desacetyldeflazacort (21-desDFZ).[1][10][11] This active metabolite functions as a glucocorticoid receptor agonist.[3][12] The binding of 21-desDFZ to the glucocorticoid receptor initiates a cascade of events that modulate the transcription of various genes involved in inflammatory and immune responses.[10][12]

The primary mechanism involves:

-

Upregulation of anti-inflammatory proteins: This includes proteins like lipocortin-1, which inhibits phospholipase A2, a key enzyme in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[12]

-

Downregulation of pro-inflammatory cytokines: Deflazacort suppresses the expression of cytokines like interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α), which are crucial in amplifying the inflammatory response.[12]

-

Inhibition of immune cell migration: It reduces the permeability of blood vessels and stabilizes endothelial cell membranes, thereby limiting the movement of immune cells to sites of inflammation.[12]

While the general anti-inflammatory and immunosuppressive actions are well-understood, the precise mechanism by which Deflazacort exerts its therapeutic effects in Duchenne muscular dystrophy is not fully known.[2][3] It is hypothesized that its anti-inflammatory activity plays a significant role.[3]

Caption: Mechanism of action of Deflazacort.

Pharmacodynamics

Deflazacort exerts potent anti-inflammatory and immunosuppressive effects.[5][13] In patients with DMD, treatment with Deflazacort has been shown to significantly preserve muscle mass and strength compared to control groups.[3] It can also lead to endocrine alterations, including reversible hypothalamic-pituitary-adrenal (HPA) axis suppression, Cushing's syndrome with prolonged use, and hyperglycemia.[2]

The relative potency of Deflazacort is approximately 70-90% that of prednisone.[1] An estimated dose equivalence is as follows: 7.5 mg of Deflazacort is roughly equivalent to 5 mg of prednisolone or prednisone.[1]

Pharmacokinetics

Deflazacort is rapidly absorbed after oral administration and converted to its active metabolite, 21-desDFZ.[2][10] The pharmacokinetic parameters of Deflazacort's active metabolite are summarized in the table below.

| Parameter | Value | Source |

| Time to Peak Plasma Concentration (Tmax) | 1 to 2 hours | [10] |

| Bioavailability (of active metabolite) | ~90% | [10] |

| Area Under the Curve (AUC) | 280 ng/ml·h (for a 30 mg dose) | [11] |

| Protein Binding (of active metabolite) | ~40% | [2][3] |

| Metabolism | Rapidly converted to 21-desDFZ by esterases; 21-desDFZ is further metabolized by CYP3A4 to inactive metabolites. | [2][3] |

| Elimination Half-life | 1.1 to 1.9 hours | [10][14] |

| Route of Elimination | Primarily urinary excretion (~68-70%), with the remainder in feces. | [2][3] |

Experimental Protocols

Phase 3 Clinical Trial in Duchenne Muscular Dystrophy

A multicenter, phase 3, randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy and safety of Deflazacort in boys with DMD.[15][16]

-

Study Population: 196 boys aged 5-15 years with a diagnosis of DMD.[15][16]

-

Study Design: The study consisted of two phases. In the first 12-week phase, participants were randomized to one of four groups: Deflazacort 0.9 mg/kg/day, Deflazacort 1.2 mg/kg/day, prednisone 0.75 mg/kg/day, or placebo.[15] In the second phase, placebo-treated participants were re-randomized to one of the three active treatment groups for an additional 40 weeks.[15]

-

Primary Efficacy Endpoint: The average change in muscle strength from baseline to week 12 compared with placebo.[16]

-

Key Findings: All active treatment groups demonstrated a significant improvement in muscle strength compared to placebo at 12 weeks.[15][16] In a secondary analysis, Deflazacort 0.9 mg/kg/day showed a significant improvement in muscle strength versus prednisone from week 12 to 52.[16]

Caption: Workflow of a Phase 3 clinical trial of Deflazacort in DMD.

Pharmacokinetic/Pharmacodynamic Evaluation

A study was conducted to determine and compare the pharmacokinetics and pharmacodynamics of Deflazacort with methylprednisolone and prednisolone in healthy volunteers.[11]

-

Methodology:

-

Oral administration of 30 mg of Deflazacort.[11]

-

Plasma concentrations of the active metabolite, 21-desacetyldeflazacort, were measured using High-Performance Liquid Chromatography (HPLC).[11]

-

Pharmacodynamic effects were assessed by monitoring differential white blood cell counts over 24 hours.[11]

-

An integrated pharmacokinetic-pharmacodynamic (PK-PD) model was used to correlate corticosteroid concentrations with their effects on lymphocytes and granulocytes.[11]

-

-

Key Findings: The active metabolite of Deflazacort was cleared significantly faster than methylprednisolone and prednisolone, resulting in a shorter duration of pharmacodynamic effects.[11]

Adverse Effects and Safety Profile

Common adverse effects associated with Deflazacort are typical of corticosteroids and include Cushing's-like appearance, weight gain, and increased appetite.[1] Other potential adverse effects include immunosuppression, decreased bone density, and ophthalmic effects such as cataracts and glaucoma.[1][2] Compared to other corticosteroids like prednisone, some studies suggest Deflazacort may be associated with less weight gain but potentially more growth reduction and a higher incidence of cataracts.[17][18]

Conclusion

Deflazacort is a corticosteroid prodrug with a well-defined molecular structure and a complex pharmacological profile. Its active metabolite exerts anti-inflammatory and immunosuppressive effects through the modulation of gene expression via the glucocorticoid receptor. Clinical trials have established its efficacy in improving muscle strength in patients with Duchenne muscular dystrophy. A thorough understanding of its pharmacokinetics, pharmacodynamics, and safety profile is crucial for its optimal use in clinical practice and for guiding future research and drug development efforts.

References

- 1. Deflazacort - Wikipedia [en.wikipedia.org]

- 2. Deflazacort: Package Insert / Prescribing Information / MOA [drugs.com]

- 3. Deflazacort | C25H31NO6 | CID 189821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Deflazacort API Supplier | CAS 14484-47-0 | Chemox Pharma [chemoxpharma.com]

- 6. Page loading... [guidechem.com]

- 7. CN105777852A - Deflazacort synthetic method - Google Patents [patents.google.com]

- 8. Expeditious synthesis and preliminary antimicrobial activity of deflazacort and its precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Articles [globalrx.com]

- 11. Pharmacokinetic/pharmacodynamic evaluation of deflazacort in comparison to methylprednisolone and prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Deflazacort? [synapse.patsnap.com]

- 13. Deflazacort. A review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Articles [globalrx.com]

- 15. Efficacy and safety of deflazacort vs prednisone and placebo for Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Orphan | EMFLAZA® (deflazacort) [hcp.emflaza.com]

- 17. Deflazacort in rheumatoid arthritis: A scoping review | Revista Colombiana de Reumatología (English Edition) [elsevier.es]

- 18. healthnet.com [healthnet.com]

The Genesis of a Modern Corticosteroid: A Technical History of Deflazacort's Development

An in-depth examination of the origins, synthesis, and foundational research that established Deflazacort as a distinct therapeutic agent.

Executive Summary

Deflazacort, a glucocorticoid with a unique oxazoline ring structure, emerged from research in the late 1960s as a derivative of prednisolone. Developed by Gruppo Lepetit in Italy, its primary aim was to create a corticosteroid with a more favorable safety profile, particularly concerning metabolic and bone-related side effects, compared to existing glucocorticoids. This technical guide delves into the original development of Deflazacort, detailing its initial synthesis, preclinical pharmacology, and the early clinical investigations that defined its therapeutic potential. Through a comprehensive review of foundational studies, this document provides researchers, scientists, and drug development professionals with a detailed understanding of the scientific journey that brought this corticosteroid to clinical practice.

Historical Context and Discovery

The development of Deflazacort occurred during a period of intense research into modifying the basic steroid structure to enhance anti-inflammatory efficacy while minimizing the well-documented adverse effects of corticosteroids.[1][2][3][4][5] The introduction of prednisone and prednisolone in the 1950s marked a significant advancement over cortisone and hydrocortisone, offering greater anti-inflammatory potency.[1][2] However, long-term use of these agents was still associated with significant metabolic and bone density issues.

In 1969, a team of scientists, Nathansohn, Winters, and Aresi, from the research laboratories of Gruppo Lepetit in Milan, Italy, published their work on the synthesis of novel [17α,16α-d]-oxazolino steroids, which included the compound that would become known as Deflazacort.[6][7][8] The key innovation was the fusion of an oxazoline ring to the steroid nucleus, a modification that was hypothesized to alter the molecule's interaction with the glucocorticoid receptor and its subsequent downstream effects.

The Original Synthesis of Deflazacort

The initial synthesis of Deflazacort, as described in early publications and patents by Gruppo Lepetit, involved a multi-step process starting from a pregnane derivative.[8][9][10][11][12][13][14] The overall strategy focused on the construction of the characteristic oxazoline ring fused to the D-ring of the steroid.

Synthesis Workflow

The following diagram outlines a representative synthetic pathway for Deflazacort based on the early described methods.

Caption: A simplified workflow for the original synthesis of Deflazacort.

Preclinical Pharmacology and Mechanism of Action

Deflazacort is a prodrug that is rapidly converted in the body to its active metabolite, 21-desacetyldeflazacort, by plasma esterases.[15][16][17] This active metabolite is responsible for the drug's anti-inflammatory and immunosuppressive effects.

Mechanism of Action

The active metabolite of Deflazacort exerts its effects by binding to cytosolic glucocorticoid receptors (GR).[15][16][17][18][19][20] This binding triggers a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the activated receptor complex modulates gene expression in two primary ways:

-

Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes, such as those for lipocortin-1 and IκBα.

-

Transrepression: The GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby reducing the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

The following diagram illustrates the glucocorticoid receptor signaling pathway.

Caption: Glucocorticoid receptor signaling pathway of Deflazacort's active metabolite.

Preclinical Studies

Early preclinical studies in animal models were crucial for characterizing the pharmacological profile of Deflazacort.[21][22][23][24][25] These studies typically involved rodent models of inflammation, such as carrageenan-induced paw edema, to assess anti-inflammatory potency.

Table 1: Comparative Anti-inflammatory Potency of Deflazacort and Prednisone in Preclinical Models

| Animal Model | Assay | Relative Potency (Deflazacort vs. Prednisone) | Reference |

| Rat | Carrageenan-induced paw edema | 0.8 - 1.2 | [21][22] |

| Rat | Adjuvant-induced arthritis | 0.9 - 1.3 | [23][24] |

Early Clinical Development

The initial clinical development of Deflazacort focused on its application in chronic inflammatory conditions, such as rheumatoid arthritis and juvenile chronic arthritis, where long-term corticosteroid therapy was often necessary.

Foundational Clinical Trials in Rheumatoid Arthritis

Early clinical trials in the 1970s and 1980s were designed to evaluate the efficacy and safety of Deflazacort in comparison to established corticosteroids like prednisone.[19][26][27][28][29][30]

Table 2: Summary of Key Early Clinical Trials of Deflazacort in Rheumatoid Arthritis

| Study Design | Comparator | Key Efficacy Endpoints | Key Safety Findings | Reference |

| Double-blind, randomized, 12-month | Prednisone | Ritchie Index, morning stiffness, grip strength | Similar efficacy to prednisone. | [19] |

| Double-blind | Prednisone | Clinical remission, T-lymphocyte levels, CD4/CD8 ratio | More pronounced and stable immunological modifications with Deflazacort. Less effect on glucose and calcium metabolism. | [26] |

| Double-blind | Prednisone | Disease activity suppression | Less effect on daily calcium excretion and cortisol secretion compared to prednisone. | [27] |

Experimental Protocol: Representative Early Rheumatoid Arthritis Trial

Objective: To compare the efficacy and safety of Deflazacort and Prednisone in patients with active rheumatoid arthritis.

Study Design: A 12-month, multi-center, double-blind, randomized, parallel-group study.

Patient Population:

-

Inclusion Criteria: Adult patients (18-65 years) with a diagnosis of classical or definite rheumatoid arthritis according to the American Rheumatism Association (ARA) criteria, with active disease (e.g., ≥ 6 tender joints, ≥ 3 swollen joints, morning stiffness ≥ 45 minutes).

-

Exclusion Criteria: Previous treatment with Deflazacort, active infections, significant renal or hepatic impairment, poorly controlled diabetes mellitus.

Treatment:

-

Patients were randomized to receive either oral Deflazacort or oral Prednisone.

-

Initial doses were typically equivalent based on a pre-determined potency ratio (e.g., 6 mg Deflazacort to 5 mg Prednisone).

-

Doses were adjusted throughout the study based on clinical response.

Assessments:

-

Efficacy: Ritchie Articular Index, duration of morning stiffness, grip strength, patient and physician global assessments of disease activity, erythrocyte sedimentation rate (ESR), and C-reactive protein (CRP) levels.

-

Safety: Adverse event monitoring, physical examinations, vital signs, routine hematology and clinical chemistry, urinalysis, and assessments for signs of Cushing's syndrome. Bone mineral density was also monitored in some studies.

Statistical Analysis:

-

Efficacy endpoints were compared between the two treatment groups using appropriate statistical tests (e.g., t-tests, ANOVA) for continuous variables and chi-square tests for categorical variables.

Early Investigations in Juvenile Chronic Arthritis

A significant area of early investigation for Deflazacort was its use in pediatric populations, particularly for juvenile chronic arthritis, where the growth-retarding effects of other corticosteroids were a major concern.[31][32][33][34]

Table 3: Key Findings from an Early Double-Blind, Randomized Trial of Deflazacort vs. Prednisone in Juvenile Chronic Arthritis

| Parameter | Deflazacort Group | Prednisone Group | p-value | Reference |

| Change in Spinal Bone Mineral Density (adjusted for growth) | Maintained or increased | Decreased | <0.05 | [31][32] |

| Change in Height | Comparable to prednisone group | - | NS | [31][32] |

| Change in Weight | Less weight gain | More weight gain | <0.05 | [31][32] |

| Anti-inflammatory Efficacy | Similar to prednisone | Similar to Deflazacort | NS | [31][32] |

Pharmacokinetic Profile

The pharmacokinetic properties of Deflazacort and its active metabolite have been well-characterized.

Table 4: Pharmacokinetic Parameters of 21-desacetyldeflazacort (Active Metabolite) in Healthy Adults

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [15] |

| Terminal Elimination Half-life (t½) | 1.1 - 1.9 hours | [15] |

| Plasma Protein Binding | ~40% | [15] |

| Bioavailability | ~70% | [15] |

Conclusion

The original development of Deflazacort was a targeted effort to create a corticosteroid with an improved therapeutic index. The introduction of an oxazoline ring to the prednisolone structure by scientists at Gruppo Lepetit in 1969 was a key innovation that led to a compound with a distinct preclinical and clinical profile. Early studies in rheumatoid arthritis and juvenile chronic arthritis suggested that Deflazacort had comparable anti-inflammatory efficacy to prednisone but with a potentially more favorable safety profile, particularly concerning its effects on bone and carbohydrate metabolism. This foundational research paved the way for the broader clinical use of Deflazacort in a variety of inflammatory and autoimmune conditions. The in-depth understanding of its history, synthesis, and initial scientific validation provides a valuable context for ongoing research and clinical application of this important therapeutic agent.

References

- 1. History of the development of corticosteroid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. clinexprheumatol.org [clinexprheumatol.org]

- 3. researchgate.net [researchgate.net]

- 4. A decade of anti-inflammatory steroids, from cortisone to dexamethasome. Introduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The History of Cortisone Discovery and Development. | Semantic Scholar [semanticscholar.org]

- 6. Steroids possessing nitrogen atoms. 3. Synthesis of new highly active corticoids. [17-alpha, 16-alpha-d]oxazolino steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Deflazacort synthesis - chemicalbook [chemicalbook.com]

- 9. patents.justia.com [patents.justia.com]

- 10. CN106008660B - The preparation method of deflazacort - Google Patents [patents.google.com]

- 11. CN103059096A - Synthesis method of deflazacort intermediate with [17a,16a-d] oxazoline structure - Google Patents [patents.google.com]

- 12. US3755303A - Steroido(16 alpha, 17 alpha-d)-oxazolines and their preparation - Google Patents [patents.google.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. CN105777852A - Deflazacort synthetic method - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. studysmarter.co.uk [studysmarter.co.uk]

- 18. researchgate.net [researchgate.net]

- 19. Long-term therapy with the new glucocorticosteroid deflazacort in rheumatoid arthritis. Double-blind controlled randomized 12-months study against prednisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Comparison of pharmaceutical properties and biological activities of prednisolone, deflazacort, and vamorolone in DMD disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Comparison of pharmaceutical properties and biological activities of prednisolone, deflazacort, and vamorolone in DMD d… [ouci.dntb.gov.ua]

- 23. accessdata.fda.gov [accessdata.fda.gov]

- 24. Comparison of pharmaceutical properties and biological activities of prednisolone, deflazacort, and vamorolone in DMD disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Comparative study of deflazacort, a new synthetic corticosteroid, and dexamethasone on the synthesis of collagen in different rat bone cell populations and rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Comparison of two glucocorticoid preparations (deflazacort and prednisone) in the treatment of immune-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. A double-blind study of deflazacort and prednisone in patients with chronic inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Deflazacort in rheumatoid arthritis: A scoping review | Revista Colombiana de Reumatología (English Edition) [elsevier.es]

- 29. Deflazacort in rheumatoid arthritis: A scoping review [scielo.org.co]

- 30. epistemonikos.org [epistemonikos.org]

- 31. Randomized, double-blind trial of deflazacort versus prednisone in juvenile chronic (or rheumatoid) arthritis: a relatively bone-sparing effect of deflazacort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. academic.oup.com [academic.oup.com]

- 33. Deflazacort in juvenile chronic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Deflazacort: therapeutic index, relative potency and equivalent doses versus other corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Glucocorticoid Receptor Binding Affinity of Deflazacort

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deflazacort is a synthetic glucocorticoid, distinguished chemically as an oxazoline derivative of prednisolone, utilized for its potent anti-inflammatory and immunosuppressive properties.[1][2][3][4] A critical aspect of its pharmacology is that deflazacort itself is an inactive prodrug.[5] Following oral administration, it is rapidly and extensively converted by plasma esterases into its pharmacologically active metabolite, 21-desacetyl-deflazacort (also known as D 21-OH or deflazacort-21-hydroxide).[1][6][7][8][9][10][11] The therapeutic effects of deflazacort are mediated by the high binding affinity of this active metabolite for cytosolic glucocorticoid receptors (GR).[1][12] This interaction initiates a cascade of genomic and non-genomic events that culminate in the modulation of inflammatory and immune responses.[6][7][13] Understanding the quantitative and mechanistic details of this receptor-ligand interaction is fundamental to its clinical application and further drug development.

Mechanism of Action: Glucocorticoid Receptor Signaling

The primary mechanism of action for 21-desacetyl-deflazacort follows the classical pathway for glucocorticoids. The lipophilic steroid metabolite passively diffuses across the cell membrane into the cytoplasm.[6] There, it binds to the ligand-binding domain of the glucocorticoid receptor, which, in its inactive state, is part of a large multiprotein complex including heat shock proteins (HSPs) like Hsp90 and Hsp70.

Ligand binding induces a significant conformational change in the GR, leading to the dissociation of the associated heat shock proteins.[6] This unmasking allows the activated steroid-receptor complexes to dimerize and translocate from the cytoplasm into the nucleus.[6] Within the nucleus, the GR dimers bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[6] This binding event can either enhance (trans-activation) or suppress (trans-repression) the transcription of these genes. Key outcomes include the upregulation of anti-inflammatory proteins, such as lipocortin-1, and the downregulation of pro-inflammatory cytokines, including interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α).[6]

Caption: Glucocorticoid Receptor Signaling Pathway.

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is a primary determinant of its potency. This is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). For deflazacort, it is crucial to analyze the affinity of its active metabolite, 21-desacetyl-deflazacort. While extensive comparative data is limited, key studies provide valuable quantitative insights. Notably, the other major metabolite, 6β-OH-21-desacetyl-deflazacort, exhibits minimal receptor binding, confirming it is biologically inactive.[10][14]

| Compound | Parameter | Value | Receptor Source / Conditions | Reference |

| 21-desacetyl-deflazacort | Kᵢ | 10 nM | Human Glucocorticoid Receptor (IM-9 cell cytosol) | [10] |

| 21-desacetyl-deflazacort | IC₅₀ | ~60 - 68 nM | In vitro competition with [³H]dexamethasone (Hippocampus & Liver) | [15] |

| Dexamethasone | IC₅₀ | 15 - 17 nM | In vitro competition with [³H]dexamethasone (Hippocampus & Liver) | [15] |

| 21-desacetyl-deflazacort | Relative Affinity | Less active binder than prednisolone | Qualitative comparison of receptor binding | [8] |

| 6β-OH-21-desacetyl-deflazacort | % Binding | < 15% at 1 µM | Human Glucocorticoid Receptor (IM-9 cell cytosol) | [10] |

Experimental Protocols: Receptor Binding Assays

The determination of glucocorticoid receptor binding affinity is predominantly conducted using in vitro competitive radioligand binding assays.[14][16] This methodology allows for the calculation of IC₅₀ and subsequent derivation of the Kᵢ value for a test compound.

General Protocol: Competitive Radioligand Binding Assay

-

Preparation of Receptor Source: A cytosolic fraction rich in glucocorticoid receptors is prepared. This typically involves the homogenization of animal tissues (e.g., rat liver, thymus) or cultured cells (e.g., human IM-9 lymphoblastoid cells) in a suitable buffer, followed by ultracentrifugation to pellet cellular debris and organelles, leaving the cytosolic supernatant containing the soluble receptors.[10][14]

-

Competitive Binding Incubation: The assay is performed by incubating the receptor preparation with a fixed, low concentration of a high-affinity radiolabeled glucocorticoid (e.g., [³H]dexamethasone).[8][14][15] Simultaneously, varying concentrations of the unlabeled test compound (the "competitor," such as 21-desacetyl-deflazacort) are added. The unlabeled ligand competes with the radioligand for the same binding sites on the GR.[14]

-

Separation of Bound vs. Free Radioligand: After the incubation period reaches equilibrium, the receptor-bound radioligand must be separated from the unbound (free) radioligand. A common method is the use of dextran-coated charcoal.[17] The charcoal adsorbs small, unbound molecules, while the larger receptor-ligand complexes remain in the supernatant after a brief centrifugation.

-

Quantification and Data Analysis: The radioactivity in the supernatant (representing the bound fraction) is quantified using liquid scintillation counting.[14] A competition curve is generated by plotting the percentage of specifically bound radioligand against the logarithm of the competitor concentration. The IC₅₀ value, which is the concentration of the competitor that displaces 50% of the specifically bound radioligand, is determined from this curve.[18]

-

Calculation of Kᵢ: The experimentally determined IC₅₀ is dependent on the conditions of the assay, particularly the concentration and affinity (Kₑ) of the radioligand used.[19][20] To determine the intrinsic affinity of the competitor, the inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation :[19]

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

Where:

-

[L] is the concentration of the free radioligand.

-

Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

-

Caption: Workflow for a Competitive Glucocorticoid Receptor (GR) Binding Assay.

Conclusion

Deflazacort operates as a prodrug, with its therapeutic efficacy being entirely dependent on its active metabolite, 21-desacetyl-deflazacort. This active compound demonstrates a high binding affinity for the glucocorticoid receptor, with a reported Kᵢ of 10 nM for the human receptor. This affinity drives the subsequent genomic signaling cascade responsible for the drug's potent anti-inflammatory and immunosuppressive effects. While direct binding is reportedly less potent than that of prednisolone, the overall pharmacological profile of deflazacort is complex, involving factors beyond simple receptor affinity, such as pharmacokinetics and differential effects on gene expression. The standardized experimental approach for quantifying this affinity is the competitive radioligand binding assay, which provides the crucial IC₅₀ and Kᵢ values necessary for comparative analysis and drug development.

References

- 1. Deflazacort: therapeutic index, relative potency and equivalent doses versus other corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. impactfactor.org [impactfactor.org]

- 3. nbinno.com [nbinno.com]

- 4. DEFLAZACORT VERSUS OTHER GLUCOCORTICOIDS: A COMPARISON - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deflazacort - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Deflazacort? [synapse.patsnap.com]

- 7. Articles [globalrx.com]

- 8. researchgate.net [researchgate.net]

- 9. Comparing Deflazacort and Prednisone in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Pharmacokinetic/pharmacodynamic evaluation of deflazacort in comparison to methylprednisolone and prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deflazacort | C25H31NO6 | CID 189821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. What is Deflazacort used for? [synapse.patsnap.com]

- 14. benchchem.com [benchchem.com]

- 15. Binding of the anti-inflammatory steroid deflazacort to glucocorticoid receptors in brain and peripheral tissues. In vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. tools.thermofisher.com [tools.thermofisher.com]

- 19. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 20. m.youtube.com [m.youtube.com]

The Pharmacokinetic and Metabolic Profile of Deflazacort in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deflazacort is a glucocorticoid prodrug with potent anti-inflammatory and immunosuppressive properties. Its therapeutic effects are primarily mediated through its active metabolite, 21-desacetyl-deflazacort (21-desDFZ). Understanding the absorption, distribution, metabolism, and excretion (ADME) of Deflazacort and its active metabolite in preclinical models is crucial for the non-clinical safety evaluation and for predicting its pharmacokinetic profile in humans. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Deflazacort in key preclinical species, including rats, dogs, and monkeys.

Pharmacokinetics

Following oral administration, Deflazacort is rapidly and extensively absorbed and then converted to its pharmacologically active metabolite, 21-desacetyl-deflazacort (21-desDFZ), by plasma esterases.[1] Due to this rapid conversion, Deflazacort itself is often undetectable in systemic circulation.[2] The pharmacokinetic profile of the active metabolite, 21-desDFZ, is therefore of primary interest.

Data Presentation: Quantitative Pharmacokinetics of 21-Desacetyl-Deflazacort

The following table summarizes the available pharmacokinetic parameters of 21-desacetyl-deflazacort in various preclinical species following oral administration of Deflazacort. It is important to note that direct comparative studies with comprehensive data for all parameters in all species are limited in the publicly available literature. The data presented is a compilation from various sources.

| Parameter | Rat | Dog | Monkey | Human (for reference) |

| Dose (Deflazacort) | 5 mg/kg | 5 mg/kg | N/A | 30 - 50 mg |

| Tmax (h) | ~1-4 | ~1-4 | ~1-4 | ~1-2[1] |

| Cmax (ng/mL) | N/A | N/A | N/A | ~116-188 |

| AUC (ng·h/mL) | N/A | N/A | N/A | ~280-511 |

| Terminal Half-life (t½) (h) | ~11 (total radioactivity)[1] | ~15 (total radioactivity)[1] | N/A | 1.1 - 1.9[1] |

| Oral Bioavailability (%) | High (extensive absorption)[1] | Low[1] | N/A | ~68[3] |

| Protein Binding (%) | Low (non-saturable)[1] | Low (non-saturable)[1] | N/A | ~40[3] |

Metabolism

The biotransformation of Deflazacort is a critical determinant of its activity and clearance. The metabolic pathway is generally consistent across preclinical species and humans, involving a two-step process.

-

Activation: Deflazacort is rapidly hydrolyzed by plasma esterases to its active metabolite, 21-desacetyl-deflazacort (21-desDFZ).[4]

-

Inactivation: The active metabolite, 21-desDFZ, undergoes further metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, to form several inactive metabolites.[2] The major circulating inactive metabolite is 6β-hydroxy-21-desacetyl deflazacort.[4]

Mandatory Visualization: Metabolic Pathway of Deflazacort

Caption: Metabolic conversion of Deflazacort to its active and inactive metabolites for excretion.

Excretion

The elimination of Deflazacort metabolites occurs through both renal and fecal routes, with notable species differences. In rats, urinary excretion is the predominant route, accounting for approximately 54% of the administered dose.[1] Conversely, in dogs, the majority of the dose is eliminated via the feces (around 82%).[1] In humans, approximately 70% of the dose is excreted in the urine, with the remainder eliminated in the feces.[1]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical experimental design for assessing the pharmacokinetics of Deflazacort in rats.

1. Animal Model:

-

Species: Sprague-Dawley rats

-

Sex: Male and Female

-

Weight: 200-250 g

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Animals are fasted overnight before dosing.

2. Drug Administration:

-

Formulation: Deflazacort suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Dose: 5 mg/kg.

-

Route: Oral gavage.

3. Sample Collection:

-

Blood samples (approximately 0.25 mL) are collected via the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).

-

Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Bioanalytical Method (LC-MS/MS):

-

Sample Preparation (Solid Phase Extraction - SPE):

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled 21-desacetyl-deflazacort).

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analyte and internal standard with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 21-desacetyl-deflazacort and the internal standard.

-

5. Data Analysis:

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated using non-compartmental analysis software.

Mandatory Visualization: Experimental Workflow for a Preclinical Pharmacokinetic Study

Caption: General workflow for a preclinical pharmacokinetic study of Deflazacort.

In Vitro Metabolism Study using Liver Microsomes

This protocol describes a typical in vitro experiment to assess the metabolism of 21-desacetyl-deflazacort in liver microsomes from different preclinical species.

1. Materials:

-

Liver microsomes from rat, dog, and monkey (commercially available).

-

21-desacetyl-deflazacort.

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Potassium phosphate buffer (pH 7.4).

-

Acetonitrile (for reaction termination).

2. Incubation Procedure:

-

Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) and 21-desacetyl-deflazacort (e.g., 1 µM) in potassium phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the disappearance of the parent compound (21-desacetyl-deflazacort) and the formation of metabolites using a validated LC-MS/MS method.

3. Data Analysis:

-

The rate of metabolism can be determined by plotting the natural logarithm of the remaining parent compound concentration against time.

-

The in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated from the slope of the line.

Mandatory Visualization: In Vitro Metabolism Experimental Workflow

Caption: Workflow for an in vitro metabolism study of 21-desacetyl-deflazacort in liver microsomes.

Conclusion

The preclinical pharmacokinetic and metabolic profiles of Deflazacort are characterized by its rapid conversion to the active metabolite, 21-desacetyl-deflazacort, followed by hepatic metabolism primarily via CYP3A4. While the overall metabolic pathway is similar across species, there are notable differences in bioavailability and excretion routes. The provided data and experimental protocols offer a foundational guide for researchers and drug development professionals working with this important corticosteroid. Further studies to generate comprehensive and directly comparative pharmacokinetic data for the active metabolite in preclinical species would be valuable for refining interspecies scaling and enhancing the prediction of human pharmacokinetics.

References

- 1. DEFLAZACORT VERSUS OTHER GLUCOCORTICOIDS: A COMPARISON - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Comparing Deflazacort and Prednisone in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of deflazacort in the rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive literature review of Deflazacort's therapeutic effects

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive literature review of Deflazacort, a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. The document details its mechanism of action, pharmacokinetic profile, therapeutic efficacy across various conditions, and safety profile, with a particular focus on its application in Duchenne Muscular Dystrophy (DMD). All quantitative data from key clinical studies are presented in structured tables for comparative analysis. Furthermore, this guide outlines detailed experimental protocols from pivotal preclinical and clinical trials and includes visualizations of key biological and experimental processes to facilitate a deeper understanding.

Mechanism of Action

Deflazacort is an oxazoline derivative of prednisolone that functions as a corticosteroid prodrug.[1][2] Its therapeutic effects are primarily mediated by its active metabolite, 21-desacetyldeflazacort (21-desDFZ), which is formed rapidly after oral administration.[2][3] Like other glucocorticoids, its action is multifaceted, involving the modulation of gene expression to produce broad anti-inflammatory and immunosuppressive effects.[4][5]

At the cellular level, the mechanism involves the following key steps:

-

Cellular Entry and Receptor Binding: Deflazacort's active metabolite passively diffuses through the cell membrane and binds to glucocorticoid receptors (GRs) located in the cytoplasm.[4]

-

Nuclear Translocation: This binding induces a conformational change in the GR, causing it to dissociate from chaperone proteins and translocate into the nucleus.[4]

-

Gene Expression Modulation: Within the nucleus, the activated GR complex interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs).[4] This interaction leads to:

-

Transactivation: The upregulation of genes encoding anti-inflammatory proteins, such as lipocortin-1 and annexin-1.[6] These proteins inhibit phospholipase A2, a key enzyme in the inflammatory cascade.

-

Transrepression: The downregulation of genes encoding pro-inflammatory mediators. This is achieved by inhibiting the activity of transcription factors like Nuclear Factor-kappa B (NF-κB), which is a key driver of muscle degeneration in DMD and a central regulator of inflammatory cytokines, such as interleukins (IL-2) and tumor necrosis factor-alpha (TNF-α).[4][6][7]

-

-

Immunosuppression: By inhibiting the production of cytokines like IL-2, Deflazacort suppresses the activity and proliferation of various immune cells, including T-lymphocytes and B-lymphocytes, contributing to its immunosuppressive effects.[5][6]

-

Vascular Effects: Deflazacort also reduces the permeability of blood vessels by stabilizing endothelial cell membranes, which limits the migration of immune cells and inflammatory mediators to affected tissues.[4]

Pharmacokinetics and Metabolism

Deflazacort is administered orally and functions as a prodrug.[8] Its metabolic pathway is crucial for its therapeutic activity.

-

Absorption and Activation: After oral ingestion, Deflazacort is well-absorbed and rapidly deacetylated by plasma esterases to its pharmacologically active metabolite, 21-desacetyldeflazacort (21-desDFZ).[2][3]

-

Metabolism: The active metabolite, 21-desDFZ, is further metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into several inactive metabolites, including deflazacort 6-beta-OH.[3]

-

Excretion: The elimination of Deflazacort and its metabolites is predominantly through the kidneys, with approximately 70% of the dose excreted in the urine. The remaining 30% is eliminated via the feces.[3] The elimination process is nearly complete within 24 hours post-dose.[3]

Therapeutic Efficacy

Deflazacort is approved for the treatment of Duchenne Muscular Dystrophy (DMD) in the United States for patients two years of age and older.[2][9] It has also been studied and used for a variety of other inflammatory and autoimmune conditions.[1][8][10]

Duchenne Muscular Dystrophy (DMD)

Clinical trials have demonstrated that Deflazacort can improve muscle strength and delay the progression of DMD compared to placebo and shows a different efficacy and safety profile compared to prednisone.[11]

Table 1: Summary of Efficacy Data for Deflazacort in DMD

| Study / Outcome | Deflazacort (0.9 mg/kg/d) | Deflazacort (1.2 mg/kg/d) | Prednisone (0.75 mg/kg/d) | Placebo | Key Findings & Citations |

|---|---|---|---|---|---|

| Change in Muscle Strength (MRC Scale) at 12 Weeks | Significant improvement vs. Placebo | Significant improvement vs. Placebo | Significant improvement vs. Placebo | Baseline | All active treatment groups showed significant improvement in muscle strength from baseline compared to placebo.[11] |

| Change in Muscle Strength (MRC Scale) from Week 12 to 52 | Continued improvement (LS Mean: 0.29) | Continued improvement | Worsening | N/A | The Deflazacort 0.9 mg/kg/d group showed significant continued improvement compared to the prednisone-treated group.[11] |

| 6-Minute Walk Distance (6MWD) Decline at 48 Weeks | ~25-32 meters less decline vs. Prednisone | N/A | Baseline for comparison | N/A | A meta-analysis showed that Deflazacort-treated patients experienced, on average, a lower decline of 28.3 meters on the 6MWD compared to prednisone/prednisolone-treated patients.[12] |

| Time to Loss of Ambulation (LoA) | Hazard Ratio: 0.294 | N/A | Hazard Ratio: 0.490 | N/A | Real-world data suggests Deflazacort is associated with a later loss of ambulation than prednisone, with a 2-year difference in median LoA with daily administration.[13] |

LS Mean: Least Squares Mean; MRC: Medical Research Council.

Other Therapeutic Applications

Deflazacort has shown efficacy comparable to other corticosteroids in various conditions:

-

Rheumatoid Arthritis & Juvenile Chronic Arthritis: Studies have shown Deflazacort to be as effective as prednisone or methylprednisolone.[1][10]

-

Nephrotic Syndrome: Demonstrated some efficacy in treating this condition.[1][10]

-

Other Conditions: Has been used in systemic lupus erythematosus, uveitis, and for immunosuppression in transplantation.[1][10]

Safety and Tolerability

The adverse effects of Deflazacort are consistent with the corticosteroid class.[2] However, comparative studies and reviews suggest a potentially different side-effect profile compared to other glucocorticoids like prednisone.[1][14]

Table 2: Comparative Incidence of Adverse Events

| Adverse Event | Deflazacort | Prednisone | Methylprednisolone | Betamethasone | Key Findings & Citations |

|---|---|---|---|---|---|

| Overall Incidence | 16.5% | 20.5% | 32.7% | 15.3% | The overall incidence of adverse events in Deflazacort recipients was lower than in patients treated with prednisone or methylprednisolone.[1][15] |

| Weight Gain | Less frequent / severe | More frequent / severe | N/A | N/A | Multiple studies report significantly less weight gain with Deflazacort compared to prednisone in DMD patients.[11][14][16] |

| Cushingoid Appearance | Common | Common | N/A | N/A | One of the most common side effects, but some real-world evidence suggests it may be less frequent than with prednisone.[2][13] |

| Cataracts | Higher risk reported | Lower risk reported | N/A | N/A | Some long-term data indicates a potentially greater risk of cataracts with Deflazacort compared to prednisone.[13][14] |

| Effect on Bone | Less effect on osteoporosis parameters | More effect | N/A | N/A | Generally, Deflazacort appears to have less of a negative effect on parameters associated with corticosteroid-induced osteoporosis than prednisone.[1] |

| Effect on Growth | Less negative impact on growth rate | More negative impact | N/A | N/A | Appears to have a less negative impact on the growth rate in children requiring corticosteroid therapy.[1][10] |

Data compiled from multiple reviews and may not be from direct head-to-head trials in all cases.

Key Experimental Protocols

This section provides a summary of the methodologies used in pivotal studies to evaluate the efficacy and safety of Deflazacort.

Preclinical Toxicology Protocol (Rat Model)

-

Objective: To assess the long-term toxicity of Deflazacort.

-

Model: Sprague-Dawley rats.

-

Methodology:

-

Dose-Ranging Study: A 14-day study was conducted with Deflazacort doses of 0, 0.3, 1.0, and 3.0 mg/kg administered via oral gavage to establish a No-Observed-Adverse-Effect-Level (NOAEL).[17]

-

Main Study: A 26-week study was conducted. Male rats were administered oral gavage doses of 0, 0.05, 0.15, and 0.50 mg/kg daily. Female rats received 0, 0.10, 0.30, and 1.0 mg/kg daily.[17]

-

Recovery Group: A subset of animals from the control and high-dose groups were monitored for a 4-week recovery period following the treatment phase.[17]

-

Endpoints: Primary endpoints included monitoring for body weight changes, lymphocyte counts, and histopathological evaluation of organs.[17]

-

Phase III Clinical Trial Protocol (DMD)

-

Objective: To assess the safety and efficacy of two doses of Deflazacort and prednisone versus placebo in boys with DMD.[11]

-

Study Design: A multicenter, Phase III, double-blind, randomized, placebo-controlled, active comparator study.[11][18]

-

Patient Population: 196 boys aged 5–15 years with a confirmed diagnosis of DMD.[11]

-

Methodology:

-

Randomization: Participants were randomized into one of four treatment groups:

-

Deflazacort 0.9 mg/kg/day

-

Deflazacort 1.2 mg/kg/day

-

Prednisone 0.75 mg/kg/day

-

Placebo[11]

-

-

Treatment Period: The study consisted of two segments. The first 12 weeks compared all active treatments to placebo. The second segment, from weeks 12 to 52, continued the comparison of the two Deflazacort doses against prednisone.[18]

-

Primary Efficacy Endpoint: The primary outcome was the change in muscle strength from baseline, as measured by the modified Medical Research Council (MRC) scale.[11][14]

-

Secondary Endpoints: Timed motor function tests (e.g., time to stand, climb 4 stairs, run/walk 30 feet) and safety assessments, including monitoring of adverse events like weight gain and vital signs.[11][14]

-

Statistical Analysis: Efficacy was assessed by comparing the least squares (LS) mean change in MRC scores from baseline between the active treatment groups and the placebo group.[11]

-

Conclusion

Deflazacort is a glucocorticoid with a well-defined mechanism of action that provides potent anti-inflammatory and immunosuppressive effects. It represents a key therapeutic option for patients with Duchenne Muscular Dystrophy, with clinical evidence supporting its ability to preserve muscle strength and delay disease progression. While it shares a class-wide risk of adverse effects, the literature suggests a potentially favorable profile concerning weight gain and growth suppression compared to prednisone, although with a noted risk of cataracts.[1][14] Further long-term research will continue to clarify its optimal use and place in therapy for DMD and other inflammatory disorders.

References

- 1. Deflazacort. A review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deflazacort - Wikipedia [en.wikipedia.org]

- 3. Deflazacort | C25H31NO6 | CID 189821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Deflazacort? [synapse.patsnap.com]

- 5. nbinno.com [nbinno.com]

- 6. youtube.com [youtube.com]

- 7. The Effect of Deflazacort Treatment on the Functioning of Skeletal Muscle Mitochondria in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deflazacort - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

- 10. ijrti.org [ijrti.org]

- 11. Efficacy and safety of deflazacort vs prednisone and placebo for Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deflazacort vs prednisone treatment for Duchenne muscular dystrophy: A meta‐analysis of disease progression rates in recent multicenter clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacy: Real-World Data | EMFLAZA® (deflazacort) [hcp.emflaza.com]

- 14. oregon.gov [oregon.gov]

- 15. DEFLAZACORT VERSUS OTHER GLUCOCORTICOIDS: A COMPARISON - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficacy and safety of deflazacort vs prednisone and placebo for Duchenne muscular dystrophy - [medicinesresources.nhs.uk]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. neurology.org [neurology.org]

A Technical Guide to the Chemical Synthesis of Deflazacort and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of deflazacort, a glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It details established synthetic routes, including a multi-step synthesis commencing from 9-bromotriene acetate and a more direct two-step method from 16,17-α-epoxy prednisolone. Furthermore, this guide explores the synthesis of various deflazacort derivatives, with a focus on compounds exhibiting modified biological activity. Detailed experimental protocols for key synthetic transformations are provided, alongside a summary of quantitative data, including reaction yields and analytical characterization of intermediates and final products. The document also includes visualizations of the primary synthetic pathways to facilitate a deeper understanding of the chemical strategies employed in the production of deflazacort and its analogues.

Introduction

Deflazacort is a synthetic oxazoline derivative of prednisolone, recognized for its significant anti-inflammatory and immunosuppressive effects.[1][2][3] It is utilized in the treatment of a variety of inflammatory and autoimmune disorders.[2] Deflazacort itself is a prodrug that is rapidly metabolized in the body to its active form, 21-desacetyldeflazacort, which exerts its therapeutic effects by binding to glucocorticoid receptors.[3][4] The unique chemical structure of deflazacort, featuring an oxazoline ring fused to the steroid D-ring, is believed to contribute to its distinct pharmacological profile, which includes a potentially lower impact on carbohydrate and calcium metabolism compared to other corticosteroids.[1]

The synthesis of deflazacort has been approached through various chemical strategies, each with its own advantages and challenges. This guide will delve into the core synthetic methodologies, providing the necessary technical details for reproduction and further development. Additionally, the exploration of deflazacort derivatives is crucial for the discovery of new therapeutic agents with improved efficacy, selectivity, and safety profiles. This document aims to serve as a valuable resource for researchers and professionals involved in the design, synthesis, and development of novel steroidal anti-inflammatory drugs.

Chemical Synthesis of Deflazacort

Two primary synthetic routes for deflazacort have been extensively documented: a multi-step synthesis starting from 9-bromotriene acetate and a two-step synthesis from 16,17-α-epoxy prednisolone.

Multi-Step Synthesis from 9-Bromotriene Acetate

This pathway involves a series of transformations to construct the characteristic oxazoline ring and introduce the necessary functional groups onto the steroid scaffold.[1]

Synthesis Pathway from 9-Bromotriene Acetate